(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C22H22N6O5S and its molecular weight is 482.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazole derivatives, have been reported to exhibit potent analgesic and anti-inflammatory activities . They are known to non-selectively inhibit the two cyclooxygenase (COX1 and COX2) isoforms , which play a crucial role in the inflammatory response.
Mode of Action
Based on the structural similarity to thiazolo[3,2-b][1,2,4]triazole derivatives, it can be inferred that the compound may interact with its targets (cox1 and cox2) to inhibit their activity, thereby reducing inflammation and pain .
Biochemical Pathways
The compound likely affects the biochemical pathways associated with inflammation and pain. By inhibiting COX1 and COX2, it may block the synthesis of prostaglandins, which are key mediators of inflammation and pain . The downstream effects of this inhibition could include a reduction in inflammation and pain symptoms.
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential analgesic and anti-inflammatory activities . At a molecular level, this could involve the inhibition of prostaglandin synthesis. At a cellular level, it could result in decreased inflammatory response.
Properties
IUPAC Name |
[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-nitrophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O5S/c1-2-17-23-22-27(24-17)21(30)19(34-22)18(14-5-7-15(8-6-14)28(31)32)25-9-11-26(12-10-25)20(29)16-4-3-13-33-16/h3-8,13,18,30H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRQYUBNMQUBTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C(=O)C5=CC=CO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.